

An In-depth Technical Guide to 1-chloro-2-methylsulfanylethane

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Compound of Interest

Compound Name: 2-Chloroethyl methyl sulfide

Cat. No.: B1221215

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IUPAC Name: 1-chloro-2-methylsulfanylethane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications and toxicological profile of 1-chloro-2-methylsulfanylethane. Given the limited direct research on this specific compound, this guide draws upon data from closely related analogues, particularly sulfur mustards and other alkylating agents, to provide a thorough assessment for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

1-chloro-2-methylsulfanylethane, a structural analogue of half-mustard gas, possesses the following physicochemical properties:

Property	Value	Reference
IUPAC Name	1-chloro-2-methylsulfanylethane	[1]
Synonyms	2-Chloroethyl methyl sulfide	[1]
CAS Number	542-81-4	[1]
Molecular Formula	C ₃ H ₇ ClS	[1]
Molecular Weight	110.60 g/mol	[2]
Boiling Point	55-56 °C (at 30 mmHg)	
Density	1.11 g/mL	
Refractive Index	1.4970	

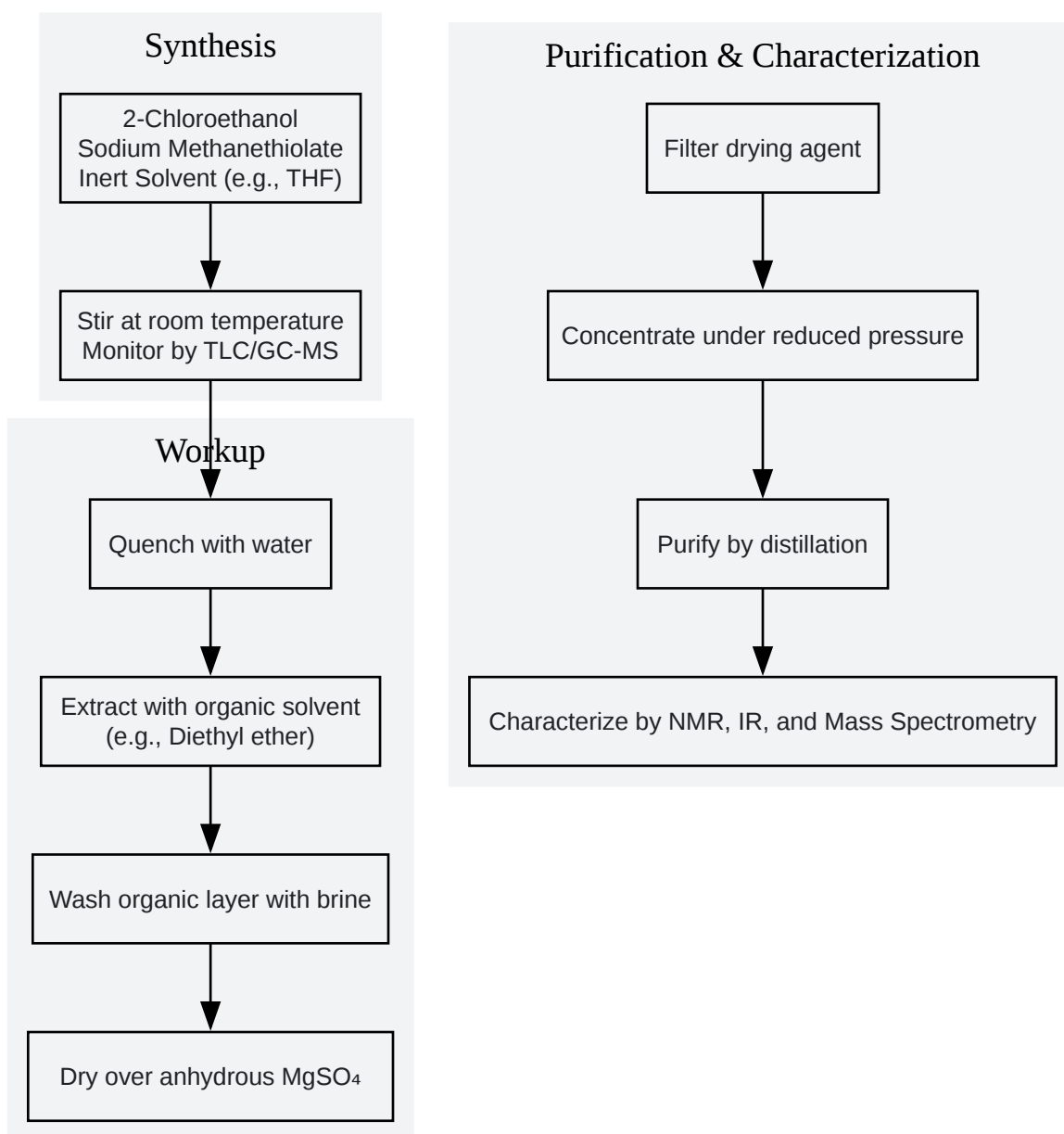
Synthesis

A detailed experimental protocol for the synthesis of 1-chloro-2-methylsulfanylethane is not readily available in the published literature. However, a plausible synthetic route can be inferred from general organic chemistry principles. The most likely method involves the nucleophilic substitution of a suitable starting material. One such proposed synthesis is the reaction of 2-chloroethanol with methanethiol or its corresponding sodium salt, sodium methanethiolate.

Proposed Reaction:

Experimental Workflow for a Hypothetical Synthesis:

Below is a DOT script for a Graphviz diagram illustrating a potential workflow for the synthesis and purification of 1-chloro-2-methylsulfanylethane.



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A potential workflow for the synthesis of 1-chloro-2-methylsulfanylethane.

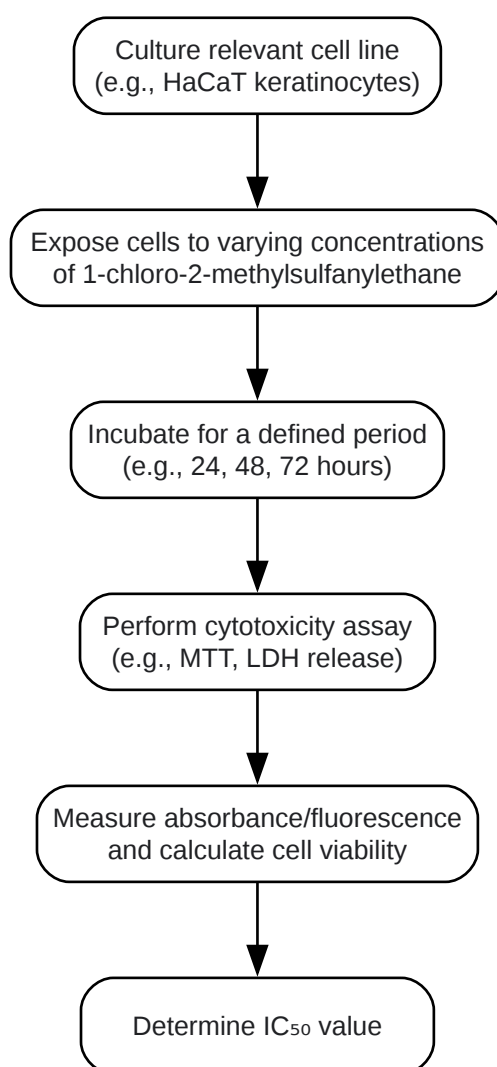
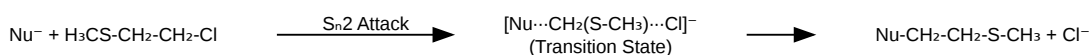
Chemical Reactivity

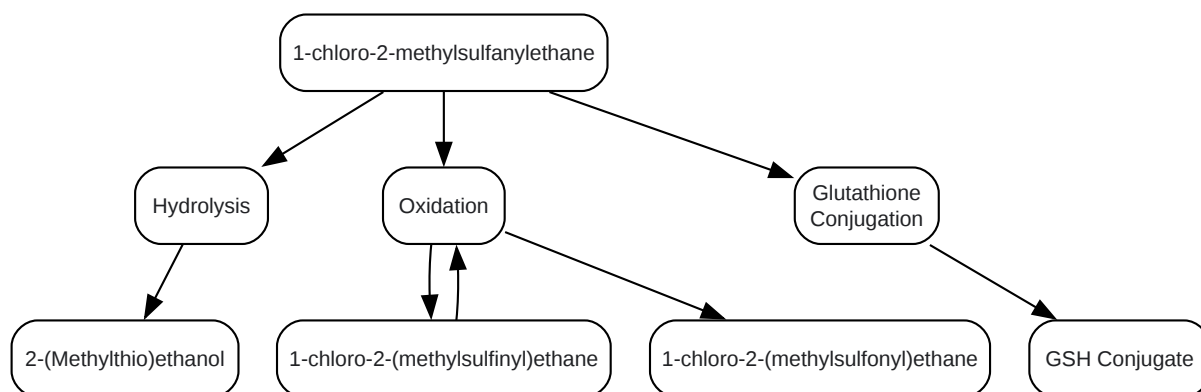
As a primary alkyl halide with a sulfide moiety, 1-chloro-2-methylsulfanylethane is expected to undergo nucleophilic substitution reactions. The presence of the sulfur atom can influence the reaction mechanism, potentially leading to anchimeric assistance and the formation of a cyclic sulfonium ion intermediate, similar to what is observed with sulfur mustards. The most probable

reaction mechanism with a strong nucleophile would be a bimolecular nucleophilic substitution (SN2) reaction.

General SN2 Reaction Mechanism:

The following DOT script visualizes the SN2 reaction of 1-chloro-2-methylsulfanylethane with a generic nucleophile (Nu⁻).





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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